Glycine, L-valyl-L-prolylglycyl-

Description

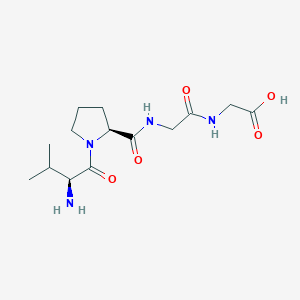

Structure

3D Structure

Properties

CAS No. |

53356-54-0 |

|---|---|

Molecular Formula |

C14H24N4O5 |

Molecular Weight |

328.36 g/mol |

IUPAC Name |

2-[[2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)18-5-3-4-9(18)13(22)17-6-10(19)16-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,12-/m0/s1 |

InChI Key |

AEHVVJHRVKKFLJ-CABZTGNLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Glycine, L Valyl L Prolylglycyl and Its Analogues

Established Synthetic Routes for Oligopeptides

The formation of peptide bonds can be achieved through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). wikipedia.orgthaiscience.info Both approaches have been successfully employed for the synthesis of oligopeptides, including tetrapeptides like Gly-Val-Pro-Gly.

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis (SPPS) involves the coupling of amino acids or peptide fragments in a homogeneous solution. creative-peptides.com This classical method offers scalability, making it suitable for the large-scale production of peptides. wikipedia.orgcreative-peptides.com The general workflow involves the protection of reactive functional groups, activation of the carboxyl group, formation of the peptide bond, and subsequent removal of the protecting groups. creative-peptides.com

A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can lead to a highly pure final product. bachem.com However, this method can be time-consuming and labor-intensive due to the necessary isolation and purification procedures after each coupling and deprotection step. wikipedia.org For instance, the synthesis of a hindered N-methylated tetrapeptide has been demonstrated using Bts-protected amino acid chlorides, where purification was achieved through simple extraction methods, avoiding the need for chromatography. nih.govacs.org

Recent advancements in solution-phase synthesis include the use of micro-flow technology, which allows for precise control over reaction times and temperatures, thereby minimizing side reactions like racemization. nii.ac.jp The use of coupling reagents like T3P® has also been shown to facilitate rapid and efficient peptide bond formation in solution with water-soluble by-products, simplifying purification. mdpi.com

Solid-Phase Peptide Synthesis Principles

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has become the dominant method for peptide synthesis in research settings due to its efficiency and ease of automation. wikipedia.orgcreative-peptides.com In SPPS, the C-terminal amino acid is covalently attached to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner. wikipedia.orgbiosynth.com Excess reagents and by-products are removed by simple filtration and washing, eliminating the need for purification of intermediates. wikipedia.org

The synthesis of Glycine (B1666218), L-valyl-L-prolyl- typically utilizes SPPS. The process involves the sequential addition of the protected amino acids—glycine, L-proline, and L-valine—to the growing peptide chain anchored to the resin. The cycle of deprotection of the N-terminal protecting group followed by coupling of the next protected amino acid is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin and all protecting groups are removed. biosynth.com Both Boc/benzyl (B1604629) and Fmoc/tert-butyl protection strategies are commonly used in SPPS. wikipedia.org

Protecting Group Strategies and Optimization

N-terminal Protection Schemes (e.g., Boc-based methods)

The α-amino group of the incoming amino acid is protected to prevent self-polymerization. peptide.com Two of the most common N-terminal protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). thermofisher.comamericanpeptidesociety.org

The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.comamericanpeptidesociety.org The Boc/benzyl strategy utilizes TFA-labile N-terminal Boc protection along with side-chain protecting groups that are removed by a strong acid, such as hydrogen fluoride (B91410) (HF), during the final cleavage step. wikipedia.org While effective, the use of hazardous HF requires specialized equipment. nih.gov The Boc strategy is still favored in certain applications, particularly for the synthesis of shorter peptides or sequences prone to racemization under the basic conditions used for Fmoc removal. americanpeptidesociety.org

The Fmoc group, in contrast, is base-labile and is removed with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). wikipedia.orgthermofisher.com This milder deprotection scheme makes the Fmoc/tBu strategy popular and compatible with automated peptide synthesizers. americanpeptidesociety.org

| Protecting Group | Deprotection Condition | Key Features |

| Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA) thermofisher.comamericanpeptidesociety.org | One of the first widely used groups; requires harsher deprotection conditions. americanpeptidesociety.org |

| Fmoc (9-fluorenylmethoxycarbonyl) | Basic (e.g., piperidine) wikipedia.orgthermofisher.com | Milder deprotection; widely used in automated SPPS. americanpeptidesociety.org |

| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation bachem.com | Primarily used in solution-phase synthesis. bachem.com |

Side-Chain Protection Considerations

Reactive side chains of amino acids must also be protected to prevent unwanted reactions during peptide synthesis. biosynth.comfiveable.me The protecting groups used for side chains must be stable to the conditions used for N-terminal deprotection but removable during the final cleavage step. peptide.com

For the amino acids in Glycine, L-valyl-L-prolylglycyl-, the considerations are as follows:

Glycine: Has no side chain, so no protection is needed.

Valine: The alkyl side chain of valine is generally considered non-reactive and typically does not require a protecting group.

Proline: The cyclic secondary amine of proline is part of the peptide backbone and does not require side-chain protection.

However, when synthesizing analogues with other amino acids, appropriate side-chain protection is crucial. For example, the side chain of lysine (B10760008) is commonly protected with groups like benzyloxycarbonyl (Z) or 2-chlorobenzyloxycarbonyl (2-ClZ) in Boc chemistry, while the tyrosine side chain can be protected as a benzyl (Bzl) or tert-butyl (But) ether. peptide.com

Peptide Coupling Reagents and Reaction Mechanisms

Peptide bond formation is a thermodynamically unfavorable process that requires the activation of the carboxyl group of one amino acid to make it more reactive towards the amino group of another. creative-peptides.comjpt.com This activation is achieved using coupling reagents. creative-peptides.com

The mechanism of peptide bond formation is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another. jpt.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used. thaiscience.infojpt.com They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. wikipedia.org However, this intermediate can be prone to racemization. To suppress this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often used. wikipedia.orgiris-biotech.de These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and reacts with the amine to form the peptide bond. wikipedia.org

Phosphonium salts , such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and uronium salts , like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly efficient coupling reagents. jpt.comresearchgate.net These reagents work by forming an active ester with the carboxylic acid, which then readily reacts with the amine. jpt.com For instance, the synthesis of an antiviral peptide has been successfully carried out using HBTU and HOBt as coupling reagents. thaiscience.info

| Coupling Reagent Class | Example(s) | Mechanism of Action | Common Additives |

| Carbodiimides | DCC, DIC thaiscience.infojpt.com | Forms an O-acylisourea intermediate. wikipedia.org | HOBt, HOAt wikipedia.orgiris-biotech.de |

| Phosphonium Salts | BOP, PyBOP jpt.com | Forms an active ester. | - |

| Uronium Salts | HBTU, HATU jpt.comresearchgate.net | Forms an active ester. | - |

Purification Techniques for Synthetic Glycine, L-valyl-L-prolylglycyl-

Following the chemical synthesis of Glycine, L-valyl-L-prolylglycyl-, the crude product contains the target peptide alongside impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups. Achieving the high purity required for research applications necessitates robust purification strategies. The primary methods employed are chromatographic techniques that separate molecules based on their physicochemical properties like hydrophobicity and charge. gilson.combio-works.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and powerful technique for purifying synthetic peptides. bachem.comteknoscienze.com This method separates molecules based on their hydrophobicity. gilson.comnih.gov The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (typically silica (B1680970) modified with C18 alkyl chains). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then passed through the column. bachem.comnih.gov

The separation principle relies on the hydrophobic interactions between the peptide and the stationary phase. gilson.com By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the eluent is decreased. bachem.com This causes peptides to elute in order of increasing hydrophobicity. nih.gov For Glycine, L-valyl-L-prolylglycyl-, its specific hydrophobic character, determined by the valine and proline residues, dictates its retention time on the column, allowing for its separation from more or less hydrophobic impurities. The high resolution of RP-HPLC makes it ideal for separating peptides with very similar structures. gilson.com

Ion-Exchange Chromatography (IEX) offers an alternative or complementary purification strategy based on the net charge of the peptide. waters.com Peptides are amphoteric molecules, meaning they possess both positive and negative charges depending on the pH of the solution and the pKa values of their terminal groups and amino acid side chains. cytivalifesciences.com IEX utilizes a stationary phase (resin) that carries charged functional groups. gilson.comwaters.com

For a peptide like Glycine, L-valyl-L-prolylglycyl-, which would be positively charged at a low pH, cation-exchange chromatography is suitable. waters.com The crude peptide is loaded onto a negatively charged resin at a specific pH. The target peptide binds to the resin, while neutral or similarly charged impurities are washed away. gilson.com Elution is typically achieved by increasing the salt concentration (ionic strength) or changing the pH of the mobile phase, which disrupts the electrostatic interactions and releases the bound peptides. waters.comcytivalifesciences.com IEX can be a highly effective initial purification step to remove bulk impurities before a final polishing step with RP-HPLC. bio-works.comdownstreamcolumn.com

The following table provides a comparative overview of the primary purification techniques for Glycine, L-valyl-L-prolylglycyl-.

| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Advantages for Tetrapeptide Purification | Limitations |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | C18-silica | Water/Acetonitrile with 0.1% TFA | High resolution, ideal for separating closely related impurities. gilson.com | Can be challenging for very hydrophobic or very hydrophilic peptides. |

| Ion-Exchange Chromatography (IEX) | Net Charge | Sulfopropyl (SP) (Cation) or Quaternary Ammonium (Q) (Anion) | Buffer with increasing salt gradient (e.g., NaCl) | Orthogonal to RP-HPLC, effective for removing impurities with different charge properties. bio-works.com | Incompatible with mass spectrometry due to high salt concentrations. gilson.com |

Chemoenzymatic Synthesis Prospects

While traditional chemical peptide synthesis is well-established, it often involves complex protection-deprotection steps and the use of harsh, toxic reagents. nih.govqyaobio.com Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful and "green" alternative that combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govdntb.gov.ua

The core principle of CEPS is the use of enzymes, typically proteases, to catalyze the formation of peptide bonds in a controlled manner. qyaobio.com Under normal physiological conditions, proteases hydrolyze peptide bonds. However, by manipulating reaction conditions—such as using organic solvents, high substrate concentrations, or frozen aqueous media—the equilibrium can be shifted from hydrolysis towards synthesis (aminolysis). nih.govfrontiersin.org This process can be either kinetically or thermodynamically controlled. qyaobio.com

The key advantages of enzymatic synthesis include:

Stereoselectivity: Enzymes are inherently chiral and thus catalyze reactions with absolute stereospecificity, eliminating the risk of racemization that can occur in chemical synthesis. nih.gov

Regioselectivity: Enzymes can form peptide bonds at specific sites without the need for extensive side-chain protecting groups. qyaobio.com

Mild Conditions: Enzymatic reactions proceed under mild conditions of temperature and pH, which preserves the integrity of sensitive functional groups. nih.gov

For a tetrapeptide like Glycine, L-valyl-L-prolylglycyl-, a chemoenzymatic approach could involve the enzymatic coupling of dipeptide fragments. For instance, a chemically synthesized dipeptide like L-valyl-L-proline could be enzymatically ligated to a glycyl-glycine fragment. The choice of enzyme is critical and depends on its substrate specificity. researchgate.net For example, a protease could be selected that specifically recognizes the C-terminal proline of the acyl donor fragment and catalyzes its linkage to the N-terminal glycine of the nucleophile fragment.

Recent advancements have demonstrated the successful synthesis of complex tetrapeptides using chemoenzymatic strategies. nih.govnsf.govrsc.org These methods often involve a modular approach where fragments are synthesized chemically and then joined enzymatically. thieme-connect.com The prospects for applying these techniques to the synthesis of Glycine, L-valyl-L-prolylglycyl- and its analogues are significant, offering a pathway to more efficient, scalable, and environmentally friendly production. nih.gov

The table below summarizes potential enzymatic approaches for peptide synthesis.

| Enzyme Class | Example Enzyme | Catalytic Principle | Typical Acyl Donor | Prospects for Tetrapeptide Synthesis |

| Serine Proteases | Trypsin, Chymotrypsin | Kinetically controlled synthesis via an acyl-enzyme intermediate. | Amino acid esters or amides. | Well-studied for specific C-terminal residues (e.g., Arg/Lys for Trypsin). |

| Cysteine Proteases | Papain, Bromelain | Kinetically controlled synthesis. Broad substrate specificity. | Amino acid esters or amides. | High potential for various peptide bonds due to broad specificity. |

| Metallo-proteases | Thermolysin | Equilibrium controlled synthesis, favors hydrophobic residues at P1'. | N-protected amino acids. | Useful for incorporating hydrophobic residues like Valine. |

| Engineered Ligases | Subtilisin variants (e.g., Peptiligase) | Highly efficient kinetically controlled ligation. | C-terminal ester fragments. | High yields and specificity, ideal for fragment condensation strategies. |

Structural Elucidation and Conformational Analysis of Glycine, L Valyl L Prolylglycyl

Primary Sequence Verification

The primary structure of a peptide, the linear sequence of its amino acid residues, is the foundational determinant of its higher-order structure and function. For Glycine (B1666218), L-valyl-L-prolylglycyl-, the sequence is Gly-Val-Pro-Gly. Verification of this sequence is typically achieved through a combination of chemical synthesis and analytical techniques.

Solid-Phase Peptide Synthesis (SPPS) is a common method for producing such peptides, involving the sequential addition of protected amino acids to a growing chain anchored to a solid resin. Following synthesis and cleavage from the resin, the peptide's primary sequence and purity are rigorously confirmed. Standard verification methods include:

Mass Spectrometry (MS): This technique provides a precise mass-to-charge ratio of the peptide, which can be compared against the theoretical molecular weight calculated from the expected amino acid sequence (Gly-Val-Pro-Gly).

Tandem Mass Spectrometry (MS/MS): For further confirmation, the peptide can be fragmented within the mass spectrometer, and the resulting fragment ions are analyzed. This fragmentation pattern provides sequence-specific information, confirming the order of the amino acids.

Amino Acid Analysis (AAA): This method involves hydrolyzing the peptide into its constituent amino acids and then quantifying them, confirming the composition, though not the sequence, of the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to identify the individual amino acid spin systems and, through sequential connectivities, confirm the primary sequence.

These methods ensure that the synthesized peptide has the correct Gly-Val-Pro-Gly sequence, which is essential for subsequent structural and functional studies.

Secondary Structure Propensities

The Gly-Val-Pro-Gly sequence possesses a strong predisposition to adopt specific secondary structures, largely dictated by the unique properties of its proline and glycine residues.

**3.2.1. Investigations into Beta-Turn Formation

The β-turn is a crucial secondary structure element that allows a polypeptide chain to reverse its direction abruptly. It is composed of four consecutive amino acid residues. The sequence Val-Pro-Gly-Gly is a classic example of a sequence with a high propensity for β-turn formation. ujms.nettandfonline.com The dipeptide sequence Pro-Gly is frequently found at the central i+1 and i+2 positions of β-turns, which are known to have a high probability of occurring. cerealsgrains.org

Theoretical and experimental studies have concluded that the most probable structure for the Val-Pro-Gly-Gly tetrapeptide is a type II β-turn. tandfonline.com In this conformation, a hydrogen bond typically forms between the carbonyl oxygen of the first residue (Val) and the amide proton of the fourth residue (Gly). The proline residue at the second position and the glycine at the third are conformationally ideal for the tight turn required in a type II structure. cerealsgrains.orgnih.gov The presence of D-Proline (the D-isomer) instead of L-Proline at the i+1 position can favor a type II' β-turn, which is particularly effective at nucleating β-hairpin structures. nih.govrsc.org In elastin-like peptides, the Pro-Gly sequence is a common site for type II β-turns, which are considered a dominant structural feature. ujms.netnih.gov

**3.2.2. Characterization of Polyproline II Helical Conformations

The Polyproline II (PPII) helix is a unique, extended, left-handed helical structure that does not rely on internal hydrogen bonding for stability. It is prevalent in proline-rich sequences. While a short tetrapeptide like Gly-Val-Pro-Gly is unlikely to form a stable PPII helix on its own, its sequence suggests a propensity to adopt this conformation, particularly when part of a larger polypeptide. nih.govnih.gov

Glycine and proline are residues that favor the adoption of PPII helical conformations. biorxiv.org Theoretical studies on proline-rich peptides have explored how guest residues, such as valine and glycine, affect the stability of the PPII helix. nih.govnih.gov These studies indicate that while proline has the highest propensity to lead PPII formation, other residues like glycine also contribute. chemrxiv.org The PPII conformation is characterized by dihedral angles (φ, ψ) in the range of approximately -75° and +145°. The flexibility of glycine and the fixed phi (φ) angle of proline make the Gly-Pro sequence compatible with the PPII structure. nih.govchemrxiv.org Therefore, in the context of larger proline-rich domains, such as those found in collagen or other structural proteins, the Gly-Val-Pro-Gly motif could participate in or propagate a PPII helical structure. chemrxiv.orgnih.gov

**3.2.3. Influence of Proline and Glycine Residues on Local Conformation

The local conformation of the Gly-Val-Pro-Gly peptide is a direct consequence of the interplay between the conformational rigidity of proline and the flexibility of glycine. researchgate.net

Proline (Pro): The cyclic side chain of proline is covalently bonded to the backbone nitrogen, restricting the phi (φ) dihedral angle to a narrow range (approximately -60°). This introduces a rigid "kink" or bend in the peptide backbone. This inherent rigidity is a primary reason for proline's frequent occurrence in turns and its role as a "helix breaker" in α-helices and β-sheets. researchgate.net

Glycine (Gly): As the only achiral amino acid, glycine lacks a side chain (possessing only a hydrogen atom). This absence of steric hindrance grants it an exceptional degree of conformational flexibility, allowing it to adopt a wide range of phi (φ) and psi (ψ) dihedral angles that are forbidden for all other amino acids. nih.govresearchgate.net This flexibility is crucial for its role in tight turns and flexible loop regions of proteins. aip.org

In the Gly-Val-Pro-Gly sequence, the rigidity of the proline residue at position three strongly encourages the formation of a turn, while the flexibility of the flanking glycine residues at positions one and four facilitates the adoption of the necessary backbone angles to complete this turn structure. aip.org

Three-Dimensional Structure Determination in Crystalline and Solution States

Determining the three-dimensional structure of peptides provides definitive proof of their conformational preferences. X-ray crystallography has been instrumental in elucidating the solid-state structure of Gly-Val-Pro-Gly and related peptides.

X-ray Crystallography of Glycine, L-valyl-L-prolylglycyl- and Related Peptides

While a crystal structure for the linear Gly-Val-Pro-Gly tetrapeptide is not prominently available, the structures of several closely related peptides have been solved, providing invaluable insights into its likely conformations.

A key example is the crystal structure of the cyclic tetramer of this repeating tripeptide of elastin (B1584352), cyclo(L-valyl-L-prolylglycyl)₄ . nih.gov In the crystalline state, this cyclic dodecapeptide features two type II β-turns involving two of the four Val-Pro-Gly units. nih.gov The stacking of these cyclic peptides in the crystal lattice forms distinct hydrophilic and hydrophobic channels. nih.gov

Furthermore, crystal structures of other elastin-derived peptides support these conformational findings. The structure of N-(tert-Butoxycarbonyl)-L-valyl-L-prolylglycyl-L-valylglycine has been determined, providing a model for the conformation of repeating elastin sequences. acs.org Similarly, the crystal structure of the protected tripeptide Boc-Gly-Val-Pro-OBzl has been characterized. researchgate.net In a related cyclic dodecapeptide, cyclic(Ala-Pro-Gly-Val-Gly-Val)₂ , X-ray analysis established that the backbone forms an elongated loop with a Pro-Gly type II β-turn at each end. nih.gov

These crystallographic studies consistently demonstrate the high propensity of the Pro-Gly segment within a Val-Pro-Gly context to form a type II β-turn, which is a defining structural feature of these elastin-derived peptides.

Table 1: Crystallographic Data for a Related Peptide: cyclo(L-valyl-L-prolylglycyl)₄

| Parameter | Value |

|---|---|

| Compound | cyclo(L-Val-L-Pro-Gly)₄ |

| Formula | Not specified |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 29.639 |

| b (Å) | 7.099 |

| c (Å) | 20.325 |

| **β (°) ** | 130.4 |

| Key Conformational Feature | Two Type II β-turns |

Data sourced from Cook, et al. (1980). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing various NMR parameters, researchers can gain insights into the conformational preferences of the peptide backbone and side chains.

Studies on the repeating pentapeptide of elastin, Val-Pro-Gly-Val-Gly, and its analogs have shown that the proline residue predominantly adopts a trans conformation at the Val-Pro peptide bond. nih.gov The chemical shifts of the Pro Cβ and Cγ are particularly indicative of the ring pucker and the cis/trans isomerization state. nih.gov Furthermore, NMR studies on longer (VPGVG)n polymers suggest the presence of a type II β-turn structure involving the Pro-Gly sequence. researchgate.net This turn is a critical structural feature of elastin's elasticity. researchgate.net The glycine residue following proline is often found in a conformationally flexible state, which is essential for the peptide's dynamic nature. acs.org

Table 1: Representative ¹H and ¹³C Chemical Shifts (ppm) for Residues in Elastin-Like Peptides in Solution Note: This table is a composite based on data from various elastin-like peptides and serves as an illustrative example. Precise shifts for Glycine, L-valyl-L-prolylglycyl- may vary.

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Gly | Hα | 3.80 - 4.10 | 43.0 - 45.0 |

| Cα | - | 172.0 - 175.0 | |

| Val | Hα | 4.10 - 4.40 | 60.0 - 63.0 |

| Hβ | 2.10 - 2.30 | 31.0 - 33.0 | |

| Hγ | 0.90 - 1.10 | 18.0 - 20.0 | |

| Cα | - | 173.0 - 176.0 | |

| Cβ | - | 30.0 - 32.0 | |

| Cγ | - | 19.0 - 21.0 | |

| Pro | Hα | 4.30 - 4.60 | 61.0 - 64.0 |

| Hβ | 1.90 - 2.20 | 30.0 - 32.0 | |

| Hγ | 1.80 - 2.10 | 25.0 - 27.0 | |

| Hδ | 3.50 - 3.80 | 48.0 - 50.0 | |

| Cα | - | 174.0 - 177.0 | |

| Cβ | - | 29.0 - 31.0 | |

| Cγ | - | 24.0 - 26.0 | |

| Cδ | - | 47.0 - 49.0 |

Source: Compiled from data on related elastin-like peptides. nih.govmdpi.comunesp.br

Spin-lattice relaxation times (T₁) provide information about the motional dynamics of different parts of a peptide. Shorter T₁ values indicate more restricted motion, while longer T₁ values suggest greater flexibility. For peptides, T₁ measurements can reveal the relative mobility of the backbone and different side chains.

While specific T₁ data for Glycine, L-valyl-L-prolylglycyl- is not available, studies on related peptides offer valuable insights. For instance, in linear peptides, the glycyl residue often exhibits enhanced motion compared to other residues. acs.org The dynamics of the proline ring, characterized by its puckering, have also been a focus of relaxation studies in proline-containing peptides.

Table 2: Illustrative Spin-Lattice Relaxation Times (T₁) for ¹³C Nuclei in Peptides Note: This table presents typical T₁ values for amino acid residues in peptides to illustrate the concept. The values are highly dependent on the specific peptide, solvent, and experimental conditions.

| Residue Type | Carbon Atom | Typical T₁ (seconds) | Implied Motional Freedom |

| Glycine | Cα | 0.5 - 1.5 | High |

| Valine | Cα | 0.3 - 0.8 | Moderate |

| Cβ | 0.8 - 2.0 | Higher than backbone | |

| Proline | Cα | 0.3 - 0.7 | Restricted |

| Cδ | 0.6 - 1.5 | Moderate ring motion |

Source: Generalized from studies on various peptides.

Conformational Dynamics and Flexibility

The function of elastin and ELPs is intrinsically linked to their dynamic nature and flexibility. These peptides are not static structures but exist as an ensemble of interconverting conformations.

A hallmark of elastin-like peptides is their inverse temperature transition (ITT). Below a certain transition temperature (Tt), these peptides are typically soluble and adopt a disordered conformation. nih.govscispace.com As the temperature is raised above the Tt, they undergo a conformational change, leading to aggregation. nih.govscispace.com This transition is entropically driven, primarily by the hydrophobic effect.

For peptides containing the VPGVG sequence, this transition involves a shift from a more extended, random coil-like state to a more ordered structure characterized by the formation of type II β-turns. nih.gov Circular dichroism (CD) spectroscopy is a key technique for monitoring these changes. At lower temperatures, the CD spectrum is characteristic of a disordered peptide. As the temperature increases, the spectrum changes to one indicative of β-turn formation. scispace.comnih.govmit.edu Remarkably, even short peptides with a single VPGVG unit exhibit this temperature-induced transition, indicating that this property is intrinsic to the pentamer sequence. nih.gov Molecular dynamics simulations of peptides like GVG(VPGVG)₃ have further elucidated this process, showing a hydrophobic collapse with increasing temperature. biorxiv.orgacs.org

Glycine, L-valyl-L-prolylglycyl- and other elastin-like peptides are considered to be intrinsically disordered peptides (IDPs). nih.govnih.gov IDPs lack a stable, well-defined three-dimensional structure under physiological conditions. nih.govnih.gov Their disordered nature is encoded in their amino acid sequence, which is often of low complexity and enriched in disorder-promoting residues like glycine and proline. nih.gov

The flexibility of Glycine, L-valyl-L-prolylglycyl- is a direct consequence of its constituent amino acids. Glycine, with its single hydrogen atom as a side chain, imparts a high degree of conformational freedom to the peptide backbone. nih.gov Proline, with its cyclic side chain, introduces kinks into the peptide chain and can act as a hinge, facilitating large-scale conformational changes. biorxiv.org Molecular dynamics simulations have shown that peptides containing the VPGVG motif sample a wide range of conformations, existing as a dynamic ensemble rather than a single static structure. biorxiv.orgresearchgate.net This inherent flexibility is crucial for the elastic properties of elastin, allowing it to stretch and recoil without breaking.

Molecular Interactions and Self Assembly of Glycine, L Valyl L Prolylglycyl

Role of Solvent Environment in Conformation and Association

The surrounding solvent, particularly water, plays a pivotal role in dictating the conformational landscape and associative properties of Glycine (B1666218), L-valyl-L-prolylglycyl- and related elastin-like peptides (ELPs).

The thermodynamics of folding for peptides like Glycine, L-valyl-L-prolylglycyl- are significantly influenced by hydration. The process of protein folding is energetically complex, involving contributions from the enthalpy and entropy of hydration of both polar and non-polar groups. stanford.edunih.gov

The entropy of hydration for both polar and non-polar groups is negative. nih.gov As temperature increases, the absolute magnitude of the entropy of hydration for polar groups increases, while it decreases for non-polar groups. nih.gov The hydration of polar groups is a key factor in the cold denaturation of proteins. nih.gov Ultimately, the stability of the folded protein structure is a result of a balance between the destabilizing effect of polar and aromatic non-polar group hydration and the stabilizing effect of aliphatic non-polar group hydration (hydrophobic effect), along with internal van der Waals interactions and hydrogen bonding. nih.gov

The conformational flexibility of peptides is intimately linked to the structure of their hydration water. nih.gov The hydrogen-bonded network of water molecules around the peptide influences its dynamics. nih.gov

Studies on elastin-like polypeptides have shown that hydrophobic hydration modulates their molecular elasticity. nih.gov Peptides with more hydrophobic guest residues exhibit shorter effective Kuhn lengths, indicating that more force is required to extend them. nih.gov This is because the increased tendency of water to form ordered "clathrate" structures around more hydrophobic residues like valine results in a greater entropic penalty upon stretching. nih.gov

The process of nonpolar solvation in polymers of (Val-Pro-Gly-Val-Gly) is a complex, multi-step process. psu.edu The substitution of glycine with the more hydrophobic alanine (B10760859) can significantly alter the kinetics of this process. psu.edu

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a critical determinant of the secondary structure and self-assembly of peptides. In peptides containing proline and glycine, such as Glycine, L-valyl-L-prolylglycyl-, specific turn structures are often observed. The Pro-Gly sequence, for instance, is known to facilitate the formation of type II' β-turns. pnas.org These turns can be stabilized by intramolecular hydrogen bonds. nih.govacs.org

In larger assemblies, intermolecular hydrogen bonds are the primary forces holding the structure together. For example, in β-sheet structures, hydrogen bonds form between the backbone amide and carbonyl groups of adjacent peptide strands. pnas.orguva.es The ability of a peptide to form these extensive hydrogen-bonded networks is a key factor in its propensity to form fibrils. lu.se The presence of proline, however, can disrupt the formation of regular β-sheet structures due to its rigid backbone, thereby influencing the type of aggregate that forms. lu.se

Computational studies have shown that in elastin-like peptides, there is a high probability of forming intramolecular hydrogen bonds, which can stabilize specific conformations like type II β-turns. researchgate.net The interplay between intramolecular hydrogen bonding, which favors folded states, and intermolecular hydrogen bonding, which drives aggregation, is a key aspect of the self-assembly process.

Mechanisms of Self-Aggregation and Coacervation

The self-aggregation of elastin-like peptides, often leading to a phase separation process known as coacervation, is a hallmark of these biomaterials. acs.org This process is reversible and highly dependent on environmental conditions such as temperature. researchgate.net

The kinetics of self-assembly for peptides like Glycine, L-valyl-L-prolylglycyl- follow a nucleation-growth mechanism, similar to collagen fibril formation. nih.gov The process is influenced by a variety of factors including the amino acid sequence, concentration, and temperature. nih.govmdpi.comresearchgate.net

The morphology of the resulting aggregates can vary significantly. Studies on related peptides have shown the formation of nanofibers, hollow tubes, and ring-like structures. nih.gov The specific morphology is sensitive to the balance of intermolecular forces and the conditions under which assembly occurs. nih.govshu.ac.uk For instance, the hydrophobicity of the peptide plays a crucial role; longer, more hydrophobic peptides tend to form long fibrils, while shorter ones may form shorter fibrils or amorphous aggregates. mdpi.com

The introduction of single amino acid substitutions can markedly affect the rate of self-association and the nature of the higher-order structure formed. nih.gov For example, replacing a proline with alanine or leucine (B10760876) can delay self-association. nih.gov

Table 1: Factors Influencing Self-Assembly Kinetics and Morphology

| Factor | Effect |

|---|---|

| Amino Acid Sequence | Single amino acid changes can alter aggregation rates and morphology. nih.gov |

| Hydrophobicity | Higher hydrophobicity generally leads to faster assembly and more ordered structures. mdpi.com |

| Concentration | Higher concentrations typically promote aggregation. mdpi.com |

| Temperature | Affects the balance of hydrophobic interactions and hydrogen bonding, influencing both kinetics and morphology. mdpi.com |

| Surface Characteristics | Surfaces can act as nucleating sites, accelerating fibril growth. nih.gov |

Depending on the specific sequence and environmental conditions, Glycine, L-valyl-L-prolylglycyl- and related peptides can form either highly ordered, crystalline fibrils or more disordered, amorphous aggregates. nih.govmdpi.com

The formation of crystalline fibrils is often associated with the formation of cross-β-sheet structures, a hallmark of amyloid fibrils. rsc.org However, the high content of proline and glycine in many elastin-like peptides can disrupt the formation of extensive β-sheets, leading to more disordered structures. lu.se There appears to be a threshold in the combined proline and glycine content that dictates whether a peptide will form elastomeric aggregates or amyloid-like fibrils. lu.se

Disordered aggregates, on the other hand, are characterized by a lack of long-range order. rsc.org These can still be functional and are a key feature of the elastomeric properties of elastin (B1584352). lu.se The ability to remain disordered even in an aggregated state is a fundamental requirement for the elasticity of these materials. lu.se

Table 2: Characteristics of Crystalline Fibrils vs. Disordered Aggregates

| Feature | Crystalline Fibrils | Disordered Aggregates |

|---|---|---|

| Structure | Highly ordered, often cross-β-sheet | Lacking long-range order |

| Hydrogen Bonding | Extensive intermolecular hydrogen bonding | Less extensive, more dynamic hydrogen bonding |

| Associated Peptides | Often found in amyloidogenic peptides | Characteristic of elastomeric peptides |

| Driving Force | Strong tendency for β-sheet formation | High proline and glycine content preventing extensive β-sheets |

Interactions with Other Biomolecules (General Peptide Interactions)

While specific studies on the direct interaction of Glycine, L-valyl-L-prolylglycyl- with a wide array of biomolecules are limited, the behavior of related elastin-derived peptides provides significant insights into its potential interactions, particularly with proteins and enzymes.

Peptides derived from elastin are known to interact with cells and proteins. For instance, the tetrapeptide Val-Ala-Pro-Gly (VAPG) has been shown to be a specific ligand for smooth muscle cell adhesion, while not interacting with fibroblasts, endothelial cells, or platelets. nih.gov This specificity suggests that even small peptide sequences can exhibit selective binding to cell surface receptors. The interaction of VAPG with smooth muscle cells was also found to be concentration-dependent, influencing not only adhesion but also cell spreading. nih.gov

Furthermore, tetrapeptides with similar compositions have been shown to interact with enzymes. A study on the tetrapeptide Gln-Gly-Val-Pro (QGVP) identified from the enzymatic hydrolysates of Baijiu byproduct, demonstrated its ability to inhibit the angiotensin I-converting enzyme (ACE). sciopen.com Molecular docking studies revealed that QGVP forms six hydrogen bonds with the active site of ACE, leading to a reduction in the enzyme's α-helix content and subsequent inactivation. sciopen.com This highlights the potential for Glycine, L-valyl-L-prolylglycyl- to act as a modulator of enzyme activity through specific hydrogen bonding and conformational changes.

The interaction of various tetrapeptides with the enzyme papain has also been investigated. aip.org While some tetrapeptides were found to be compatible with the active site of free papain, their compatibility changed when the enzyme was adsorbed on a silicon surface, indicating that the local environment can significantly influence peptide-protein interactions. aip.org

In the context of larger protein structures, the conformation of tetrapeptide sequences is crucial for their interactions. The sequence -Pro-Gly- has a high potential to form β-turns, which are critical for protein folding and interaction. pnas.org The probability of β-turn formation, and thus the potential for interaction, is influenced by the flanking amino acids. pnas.org

The following table summarizes key findings on the interactions of related tetrapeptides with biomolecules, offering a model for the potential interactions of Glycine, L-valyl-L-prolylglycyl-.

| Peptide Sequence | Interacting Biomolecule | Key Findings |

| Val-Ala-Pro-Gly (VAPG) | Smooth Muscle Cells | Specific adhesion ligand for smooth muscle cells; does not interact with fibroblasts, endothelial cells, or platelets. nih.gov |

| Gln-Gly-Val-Pro (QGVP) | Angiotensin I-Converting Enzyme (ACE) | Inhibits ACE activity by forming six hydrogen bonds with the active site, causing conformational changes. sciopen.com |

| Various Tetrapeptides | Papain | Compatibility with the enzyme's active site is influenced by the surrounding environment (e.g., adsorption to a surface). aip.org |

| -Pro-Gly-X- | Prolyl Hydroxylase | The residue 'X' influences the propensity for β-turn formation, which is a conformational requirement for enzymatic hydroxylation. pnas.org |

| Gly-Pro-Arg-Pro | Fibrinopeptide A | Binds to fibrinopeptide A, suggesting a role in inhibiting fibrinogen aggregation. pnas.org |

Metal Ion Coordination and Complex Formation

The coordination of metal ions by peptides is a fundamental process in bioinorganic chemistry, influencing peptide structure and function. The constituent amino acids of Glycine, L-valyl-L-prolylglycyl- each offer potential sites for metal ion binding. The N-terminal amino group, the C-terminal carboxyl group, and the amide bonds of the peptide backbone are all potential coordination sites.

While specific studies on the metal ion coordination of the linear Glycine, L-valyl-L-prolylglycyl- are not extensively documented, research on related peptides and their constituent amino acids provides a strong basis for understanding its potential behavior.

Studies on cyclic peptides containing similar sequences have demonstrated their ability to form complexes with various metal ions. For example, the cyclic dodecapeptide c-(L-Val-Gly-Gly-L-Pro)₃ has been shown to form 1:1, 2:1 (peptide-sandwich), and 1:2 (ion-sandwich) complexes with alkali and alkaline earth metal cations in acetonitrile (B52724) solutions. uq.edu.au The formation of these different complex stoichiometries indicates a flexible coordination behavior.

The individual amino acids within the tetrapeptide also have well-documented interactions with metal ions. Both glycine and valine can coordinate to metal ions through their amino and carboxylate groups. rsc.org The nature of the metal ion influences the preferred coordination geometry. For instance, with Na⁺, glycine favors a charge-solvated structure where the ion is chelated between the nitrogen and carbonyl oxygen, while proline favors a salt-bridge isomer. rsc.org

Research on ruthenium-nitrosyl complexes with individual amino acids, including glycine, L-valine, and L-proline, has shown that these amino acids can act as ligands, forming stable complexes. aip.org Similarly, a pentapeptide sequence Val-Pro-Gly-Lys-Gly has been utilized in a thermo-responsive system that can sense Ca²⁺ ions through coordination. nih.gov

The table below presents findings on the metal ion coordination of related peptides and amino acids, which can be extrapolated to predict the behavior of Glycine, L-valyl-L-prolylglycyl-.

| Peptide/Amino Acid | Metal Ion(s) | Key Findings on Complex Formation |

| c-(L-Val-Gly-Gly-L-Pro)₃ | Alkali and Alkaline Earth Metals | Forms 1:1, 2:1 (peptide-sandwich), and 1:2 (ion-sandwich) complexes in solution. uq.edu.au |

| Glycine | Na⁺, Zn²⁺, Co³⁺, etc. | Coordinates with various metal ions. With Na⁺, it prefers a charge-solvated chelation structure. rsc.org It also forms complexes with other transition metals, influencing reactivity. rsc.org |

| L-Valine | Zn²⁺, Ni²⁺, Co³⁺, etc. | Forms complexes with various metal ions, with the reactivity of these complexes following the order Val < α-Ala < Gly in some systems. rsc.org |

| L-Proline | Na⁺ | With Na⁺, it favors a salt-bridge isomer over a charge-solvated structure. rsc.org |

| Val-Pro-Gly-Lys-Gly | Ca²⁺ | A pyrene-peptide conjugate with this sequence forms a thermo-responsive gel that can sense Ca²⁺ ions through coordination, altering its critical gelation concentration. nih.gov |

| Gly-His-Lys, Gly-Phe-Lys, Gly-Val-Lys | Mn²⁺, Ni²⁺, Co²⁺ | These tripeptides, in combination with polyoxometalates, form coacervates that can be induced to aggregate into strong underwater adhesives by the addition of divalent metal ions. nih.gov |

Theoretical and Computational Studies of Glycine, L Valyl L Prolylglycyl

Quantum Chemical Calculations for Electronic and Conformational Properties

Quantum chemical calculations, including both semi-empirical (AM1) and ab initio methods, have been instrumental in understanding the electronic and conformational properties of VPGG. tandfonline.com These studies have focused on determining the most stable conformations and the energetic barriers between them.

Table 1: Computational Methods in VPGG Analysis

| Computational Method | Application | Key Findings |

|---|---|---|

| AM1 and ab initio | Molecular modelisation and conformational analysis of VPGG | The most probable structure is a type II β-turn. tandfonline.com |

| Gaussian 92 (3-21G level) | Conformational analysis of elastin-related sequences | Allowed for discussion of local secondary structures and various β-turns. nih.gov |

| DFT and MP2 | Prediction of geometry and relative energies of proline-containing peptides | MP2 with implicit solvation models accurately reproduces NMR data. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations have been a powerful tool for exploring the conformational sampling and dynamics of VPGG and longer elastin-like peptides (ELPs). nih.govbohrium.com These simulations provide a detailed picture of the peptide's movement and flexibility over time, which is crucial for understanding its elastic properties.

All-atom MD simulations have been used to study the behavior of ELPs, such as those containing the VPGG sequence, over a range of temperatures. bohrium.com These simulations have revealed the formation of dynamic aggregates and the importance of valine residues in this process. bohrium.com The lifetime of contacts between peptide chains is temperature-dependent, which is consistent with the lower critical solution temperature (LCST) behavior observed experimentally. bohrium.com

MD simulations have also been employed to investigate the elastomeric restoring force in elastin (B1584352). nih.gov These studies have shown that large-amplitude torsional motions in the backbone angles are a key feature of relaxed elastin models. nih.gov These motions are significantly reduced upon stretching, suggesting a mechanism for the entropic contribution to elasticity. nih.gov Furthermore, simulations have highlighted the role of solvent-accessible surface area changes during the initial stages of stretching. nih.gov

Accelerated MD methods have been developed to study rare events, such as the trans to cis isomerization of the peptide bond preceding a proline residue, a process that occurs on a timescale often inaccessible to standard MD simulations. aps.org

Conformational Energy Calculations and Potential Energy Surfaces

Conformational energy calculations are fundamental to understanding the stability of different VPGG structures and to mapping its potential energy surface. tandfonline.com These calculations, often performed in conjunction with quantum chemical methods or as part of molecular mechanics force fields, provide the energetic landscape that governs the peptide's conformational preferences.

Theoretical energy calculations have been used to identify minimum energy conformations of elastin-derived peptides. For instance, in a related cyclopentapeptide, two minimum energy conformations were identified, one of which showed excellent agreement with the conformation observed in solution. nih.gov These calculations are crucial for interpreting experimental data from techniques like NMR. nih.govrsc.org

The potential energy surface of VPGG is characterized by multiple minima corresponding to different folded and unfolded states. The relative energies of these minima determine the equilibrium populations of different conformations. The study of related peptides has shown that the potential of mean force between two peptide chains can shift from repulsive at low temperatures to attractive at higher temperatures, indicating an LCST-like behavior driven by changes in the underlying energy landscape. biorxiv.org

Prediction of Ramachandran Plot Characteristics and Accessible Conformations

The Ramachandran plot is a critical tool for visualizing the sterically allowed regions for the backbone dihedral angles (phi, ψ) of amino acid residues in a peptide. Theoretical predictions of Ramachandran plot characteristics for VPGG help to define its accessible conformational space.

Studies on related elastin peptides have shown that the backbone dihedral angles can fluctuate significantly, particularly in the relaxed state. nih.gov These fluctuations, which include peptide plane librations resulting from correlated crankshaft rotations, are a key aspect of elastin's dynamics. nih.gov

For proline-containing peptides, the Ramachandran plot is more restricted due to the cyclic nature of the proline side chain. However, the peptide bond preceding proline can exist in both cis and trans conformations, adding another layer of conformational complexity. nih.gov NMR studies combined with theoretical calculations on a cyclopentapeptide analogue of elastin indicated the presence of a cis Val-Pro peptide bond. nih.gov

Modeling of Intermolecular Interactions and Self-Assembly Processes

The self-assembly of VPGG and longer ELPs into higher-order structures is a key feature of elastin and is driven by intermolecular interactions. Computational modeling plays a crucial role in understanding these complex processes.

The self-assembly of ELPs is influenced by factors such as hydrophobicity, charge distribution, and temperature. mdpi.com Models have shown that peptides with higher hydrophobicity tend to form more stable, fibrillar nanostructures. mdpi.com The driving forces for self-assembly include hydrophobic interactions, hydrogen bonding, and electrostatic interactions. mdpi.com

The aggregation of ELPs is a temperature-dependent process. infn.it Light scattering studies on aqueous solutions of poly(VPGG) have shown that as the temperature approaches the spinodal line (the limit of thermodynamic stability), the intensity of light scattered by concentration fluctuations diverges, indicating the onset of aggregation. nih.gov This process is a hallmark of systems exhibiting LCST behavior. nih.gov

Furthermore, the self-assembly of genetically engineered ELPs can lead to the formation of specific nanostructures, such as nanopores. nih.govresearchgate.net The formation of these structures can be controlled by environmental factors like pH, which alters the polarity and interactions of specific amino acid residues. nih.govresearchgate.net

Table 2: Factors Influencing VPGG Self-Assembly

| Factor | Influence on Self-Assembly | Supporting Evidence |

|---|---|---|

| Hydrophobicity | Higher hydrophobicity leads to the formation of long fibrillar nanostructures. mdpi.com | Comparison of different peptide sequences. mdpi.com |

| Temperature | Increased temperature can promote self-assembly and alter assembly pathways. mdpi.com | Temperature-dependent studies of peptide aggregation. mdpi.cominfn.it |

| Charge Distribution | Affects the temperature dependence of self-assembly. mdpi.com | Comparison of peptides with varying charge placements. mdpi.com |

| pH | Can dramatically alter film topology and lead to nanopore formation. nih.govresearchgate.net | AFM studies of polymer films at different pH values. nih.govresearchgate.net |

Development of Force Fields and Computational Models for Peptide Systems

Accurate computational modeling of peptides like VPGG relies on the development and refinement of force fields. A force field is a set of parameters that describes the potential energy of a system of particles and is essential for MD simulations and conformational energy calculations.

Standard force fields like AMBER, CHARMM, GROMOS, and OPLS-AA are widely used for simulating peptides and proteins. nih.gov However, there is an ongoing effort to improve these force fields, particularly for intrinsically disordered proteins like elastin and ELPs. rsc.org This includes refining torsional potentials and developing parameters that more accurately capture the behavior of specific residues like proline. nih.gov

For example, the CHARMM force field has undergone modifications to better represent the properties of lipids and to improve the statistical convergence of equilibrium properties in simulations. scholaris.ca The development of coarse-grained models, such as the MARTINI force field, allows for the simulation of larger systems and longer timescales, which are necessary to study processes like the coacervation of tropoelastin monomers and the formation of elastin fibers. arxiv.org

Computational models are not limited to all-atom or coarse-grained simulations. Systems biology approaches are also used to create multi-scale models that can span from the molecular to the whole-body level, allowing for the prediction of system behavior in response to various stimuli. nih.gov

Advanced Analytical Techniques for Glycine, L Valyl L Prolylglycyl Characterization

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy serves as a powerful tool for probing the molecular structure of Glycine (B1666218), L-valyl-L-prolylglycyl-. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information on the peptide's backbone conformation and the influence of intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in analyzing the secondary structure of peptides by examining the characteristic vibrational modes of the peptide backbone. acs.orgnih.gov For Glycine, L-valyl-L-prolylglycyl-, the Amide I and Amide II bands are of particular interest.

The Amide I band, located in the 1600–1700 cm⁻¹ spectral range, arises primarily from the C=O stretching vibrations of the peptide backbone. acs.org The precise frequency of this band is highly sensitive to the peptide's secondary structure. For instance, the presence of β-turns and polyproline II (PPII) helices, which are common in proline- and glycine-rich sequences, can be identified through deconvolution of the Amide I band. acs.org Studies on similar elastin-like peptides (ELPs) show that these structures are predominant, with PPII helices contributing to backbone hydration and solubility at lower temperatures. acs.org The tetrapeptide Gly-Pro-Gly-Gly (GPGG), which shares significant structural similarity, has been shown to exist in distinct conformational families arising from cis/trans isomerization about the proline residue, a feature readily detectable by FTIR. nih.gov

The Amide II band, found between 1500 and 1600 cm⁻¹, is more complex, resulting from N-H bending and C-N stretching vibrations. acs.org Its position is also influenced by hydrogen bonding and secondary structure. The analysis of both Amide I and Amide II peak areas and positions provides a comprehensive view of the peptide's conformational state. acs.org In the solid state, FTIR can also distinguish between the neutral (COOH) and zwitterionic (COO⁻) forms of the constituent amino acids, which can be influenced by sample preparation and temperature. rsc.org

| Vibrational Band | Frequency Range (cm⁻¹) | Associated Secondary Structure/Vibration |

|---|---|---|

| Amide I | 1600 - 1700 | C=O stretching, sensitive to β-turns, PPII helices, random coils |

| Amide II | 1500 - 1600 | N-H bending and C-N stretching, sensitive to H-bonding |

| PPII Helices | ~1630 - 1650 | Characteristic absorption within the Amide I region for elastin-based peptides acs.org |

| β-turns | ~1660 - 1680 | Characteristic absorption within the Amide I region acs.org |

UV Raman Spectroscopy

UV Raman spectroscopy offers a complementary vibrational analysis, providing high sensitivity and specificity for certain molecular features, often with reduced interference from fluorescence. horiba.com When applied to elastin-like peptides containing the Val-Pro-Gly sequence, Raman spectroscopy reveals significant changes in band frequencies and intensities that correlate with conformational transitions. nih.gov

Key spectral regions in the Raman spectrum of Glycine, L-valyl-L-prolylglycyl- include:

Amide vibrations: Similar to FTIR, Amide I and Amide III bands in the Raman spectrum are sensitive to secondary structure. Studies on related polymers show that the formation of β-turn structures upon heating results in distinct spectral shifts. researchgate.netresearchgate.net

C-H Stretching: Vibrations in this region are influenced by the local environment and the presence of water, providing insight into peptide hydration. nih.gov

Glycine CH₂ Wagging: These vibrations have been directly associated with conformational transitions in elastin-like peptides, making them a useful marker for studying structural dynamics. nih.gov

Research on the polypentapeptide poly(GVGVP) demonstrated that Raman spectroscopy could distinguish between extended chains in solution, a β-spiral structure in suspension, and irregularly bent chains in sediment. nih.gov This highlights the technique's capacity to probe the different states of peptide aggregation and conformation.

| Raman Band (cm⁻¹) | Vibrational Assignment | Structural Significance |

|---|---|---|

| ~936 | COO⁻ Bending | Indicates the ionization state of the carboxyl group mdpi.com |

| ~1330 - 1440 | Symmetric COO⁻ Stretching | Confirmation of the carboxylate group researchgate.net |

| ~1660 | Amide I | Sensitive to β-turn formation researchgate.net |

| ~2940 | CH₂ Stretching (Proline) | Reflects the environment of the proline ring |

Linear-Polarized IR Spectroscopy for Oriented Samples

Linear-polarized IR spectroscopy, or infrared linear dichroism (IR-LD), is a specialized technique applied to oriented samples, such as stretched films or crystals, to determine the orientation of specific transition dipole moments relative to a fixed axis. bas.bgnih.gov For peptides like Glycine, L-valyl-L-prolylglycyl-, this method can provide unambiguous information on the orientation of the peptide backbone's amide groups.

By orienting the peptide molecules, for example in a nematic liquid crystal host, one can measure the differential absorption of IR light polarized parallel and perpendicular to the orientation axis. bas.bgresearchgate.net This allows for the experimental assignment of vibrational bands to specific modes. bas.bg The dichroism of the Amide I (C=O stretch) and Amide II (N-H bend) bands can be used to deduce the average orientation of the peptide planes. This information is crucial for elucidating the three-dimensional arrangement of the peptides in an ordered or aggregated state, such as in fibers or crystals, and for validating structural models derived from other methods. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular dichroism (CD) spectroscopy is a primary technique for rapidly assessing the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when arranged in regular secondary structures, generates a characteristic CD signal in the far-UV region (typically 190–250 nm). uniroma1.it

For Glycine, L-valyl-L-prolylglycyl-, which contains proline and glycine, the CD spectrum is expected to be a composite of signals from different conformations. The presence of the Pro-Gly sequence is known to favor the formation of β-turns and polyproline II (PPII) type helices. acs.org

Polyproline II (PPII) Helix: This conformation is common in proline-rich and some glycine-containing peptides and is characterized by a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.net

β-Turns and Random Coil: These structures typically show a strong negative band below 200 nm. researchgate.net Distorted β-sheet or β-turn structures can also exhibit a negative band around 218 nm. researchgate.net

Studies on elastin-like peptides show that as temperature increases, a conformational transition often occurs from a more disordered or PPII-like state to a more ordered structure rich in β-turns. researchgate.netacs.org This transition is observable as a distinct change in the CD spectrum. By analyzing the spectrum of Glycine, L-valyl-L-prolylglycyl- under various conditions (e.g., temperature, solvent), its conformational flexibility and the relative populations of different secondary structures can be quantified. nih.govresearchgate.net

| Secondary Structure | Characteristic CD Spectral Features (Wavelength, nm) |

|---|---|

| Polyproline II (PPII) Helix | Strong negative band (~204 nm), weak positive band (~228 nm) researchgate.net |

| β-Turn / Distorted β-Sheet | Negative band (~218 nm), positive band (~200 nm) researchgate.net |

| Random Coil | Strong negative band (~195-200 nm) researchgate.net |

Mass Spectrometry (MS) for Sequence Confirmation and Purity Analysis

Mass spectrometry is an indispensable tool for the verification of peptide synthesis, providing precise molecular weight determination and sequence information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of biomolecules like peptides. chromatographyonline.comuwaterloo.ca It allows molecules to be ionized directly from solution into the gas phase with minimal fragmentation. For Glycine, L-valyl-L-prolylglycyl-, ESI-MS is used for two primary purposes:

Sequence Confirmation: The technique provides a highly accurate measurement of the peptide's mass-to-charge (m/z) ratio. In positive ion mode, the peptide is typically observed as the protonated molecule, [M+H]⁺. chromatographyonline.com The experimentally measured molecular weight can be compared to the theoretical calculated mass to confirm that the correct peptide has been synthesized.

Purity Analysis: ESI-MS is extremely sensitive and can detect minute quantities of impurities. By coupling liquid chromatography (LC) with ESI-MS (LC-MS), the sample can be separated, and the mass spectrometer can analyze each eluting component. nih.gov This allows for the identification of contaminants, such as deletion sequences from solid-phase peptide synthesis, incompletely deprotected peptides, or by-products from degradation. The purity of the Glycine, L-valyl-L-prolylglycyl- sample can be determined by integrating the peak area of the target peptide relative to the total ion chromatogram.

| Compound | Formula | Theoretical Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| Glycine, L-valyl-L-prolylglycyl- | C₁₄H₂₄N₄O₅ | 328.1747 | 329.1820 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS-MS) stands as a powerful and highly sensitive technique for the definitive identification and quantification of Glycine, L-valyl-L-prolylglycyl-. This method combines the superior separation capabilities of HPLC with the precise mass analysis of tandem mass spectrometry (MS-MS), offering exceptional specificity and low detection limits.

The process begins with the introduction of the sample into the HPLC system. The tetrapeptide is separated from other components in the mixture on a stationary phase, typically a C18 column. The separation is achieved by passing a pressurized mobile phase over the column. A common mobile phase composition for peptides like Glycine, L-valyl-L-prolylglycyl- involves a gradient of water and acetonitrile (B52724), often with an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

Following chromatographic separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a frequently utilized ionization technique for peptides, as it is a soft ionization method that minimizes fragmentation of the parent molecule. In the first stage of mass analysis (MS1), the intact ionized peptide is selected based on its mass-to-charge ratio (m/z). This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments in a predictable manner. The resulting product ions are then analyzed in the second stage of mass analysis (MS2). This tandem MS approach provides structural information and enhances the selectivity of the analysis.

The specificity of HPLC-MS-MS allows for the quantification of Glycine, L-valyl-L-prolylglycyl- even in complex biological matrices. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve accurate and precise quantification. nih.gov

Key Research Findings:

While specific studies on Glycine, L-valyl-L-prolylglycyl- are not extensively detailed in publicly available literature, the principles of HPLC-MS-MS analysis for similar peptides are well-established. For instance, research on the quantification of various amino acids and peptides in biological fluids demonstrates the utility of this technique. nih.govnih.gov The method validation for such analyses typically includes assessing linearity, accuracy, precision, and limits of detection and quantification.

Below is an illustrative data table showcasing the type of information that would be generated in an HPLC-MS-MS analysis of Glycine, L-valyl-L-prolylglycyl-.

| Parameter | Typical Value/Condition |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ for Glycine, L-valyl-L-prolylglycyl- |

| Product Ions (m/z) | Characteristic fragment ions |

| Retention Time | Dependent on specific gradient conditions |

Differential Scanning Calorimetry (DSC) for Thermal Stability and Transitions

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to characterize the thermal stability of molecules like Glycine, L-valyl-L-prolylglycyl-. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermodynamic parameters associated with conformational changes, such as melting and glass transitions. mdpi.com

In a typical DSC experiment, a small amount of the peptide sample is placed in a hermetically sealed pan, and an empty pan serves as the reference. Both pans are heated at a constant rate. When the peptide undergoes a thermal transition, such as melting, it will absorb or release heat. This results in a temperature difference between the sample and reference pans, which is recorded as a heat flow signal. nih.gov

For a peptide like Glycine, L-valyl-L-prolylglycyl-, DSC can provide valuable information about its solid-state stability. The resulting thermogram, a plot of heat flow versus temperature, can reveal key thermal events:

Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state.

Crystallization Temperature (Tc): The temperature at which an amorphous material may spontaneously crystallize, releasing heat (an exothermic event).

Melting Temperature (Tm): The temperature at which a crystalline solid melts, absorbing heat (an endothermic event). The peak of the endothermic transition is taken as the melting point. researchgate.net

Key Research Findings:

An illustrative data table representing the kind of data obtained from a DSC analysis is presented below.

| Thermal Transition | Typical Temperature Range (°C) | Enthalpy (ΔH) (J/g) |

|---|---|---|

| Glass Transition (Tg) | Variable (dependent on amorphous content) | Not applicable (step change in heat capacity) |

| Melting (Tm) | Specific to the crystalline form | Positive (endothermic) |

| Decomposition Onset | Temperature at which degradation begins | Variable (can be exo- or endothermic) |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of peptides like Glycine, L-valyl-L-prolylglycyl-. It relies on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure.

For peptide analysis, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol). Peptides are separated based on their relative hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

The separation can be optimized by adjusting the composition of the mobile phase, often using a gradient elution where the proportion of the organic solvent is increased over time. This allows for the efficient separation of peptides with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the peptide bond absorbs UV light at around 210-220 nm. For quantification, a calibration curve is constructed by analyzing standards of known concentrations.

Key Research Findings:

Extensive research has been conducted on the HPLC analysis of amino acids and peptides. nih.gov Method development often focuses on optimizing mobile phase composition, pH, and gradient profile to achieve the best separation of the target peptide from impurities and other components. For complex mixtures, such as those found in biological samples, pre-column derivatization can be employed to enhance the detectability of the amino acids or peptides.

The following table provides an example of the type of data that would be generated during the HPLC analysis of Glycine, L-valyl-L-prolylglycyl-.

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | e.g., 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Retention Time (Rt) | Specific to the peptide and conditions |

| Peak Area | Proportional to the concentration |

Future Research Directions and Potential Applications in Biomaterials Science

Rational Design and Synthesis of Glycine (B1666218), L-valyl-L-prolylglycyl- Derivatives with Enhanced Specificity

The development of novel biomaterials hinges on the ability to fine-tune the properties of their constituent molecules. For Glycine, L-valyl-L-prolylglycyl-, future research will concentrate on the rational design and synthesis of derivatives with tailored functionalities. This involves the strategic modification of the peptide backbone and side chains to enhance its specificity for particular biological targets or to imbue it with desired physicochemical properties.

One promising avenue is the creation of branched peptide architectures. Inspired by dendritic structures, branched peptides can offer increased stiffness and slower degradation rates compared to their linear counterparts. By incorporating bioactive sequences into a branched Glycine, L-valyl-L-prolylglycyl- framework, researchers can develop materials that not only provide structural support but also actively promote cellular adhesion, proliferation, and differentiation.

Furthermore, the synthesis of hybrid materials, where the Glycine, L-valyl-L-prolylglycyl- sequence is conjugated with other polymers or bioactive molecules, is a key area of exploration. These hybrid structures can be engineered for controlled release of therapeutic agents, providing a supportive microenvironment that fosters tissue repair. The use of recombinant DNA technology presents a powerful tool for the large-scale production of such engineered peptides, enabling the creation of complex biomimetic peptide conjugates with precise control over their composition and function.

In-depth Elucidation of Molecular Mechanisms Underlying Biological Activity

A fundamental understanding of how Glycine, L-valyl-L-prolylglycyl- interacts with cells and tissues is crucial for its effective application in biomaterials. Future investigations will delve into the molecular mechanisms that govern its biological activity. A key structural feature of this tetrapeptide is the presence of the Pro-Gly sequence, which is known to be critical in the formation of β-turns. ujms.net These β-turns are prevalent in the structure of elastin (B1584352), a key protein responsible for the elasticity of tissues. ujms.net

Theoretical and experimental studies on the closely related elastinic tetrapeptide, Val-Pro-Gly-Gly, have suggested that its most probable conformation is a type II β-turn. tandfonline.com It is highly probable that Glycine, L-valyl-L-prolylglycyl- adopts a similar conformation, which would play a significant role in its self-assembly properties and its interactions with cell surface receptors. Understanding these conformational dynamics is essential for designing biomaterials that can effectively mimic the natural extracellular matrix.

Integration of Advanced Experimental and Computational Methodologies

The synergy between advanced experimental techniques and sophisticated computational modeling will be instrumental in accelerating the development of Glycine, L-valyl-L-prolylglycyl--based biomaterials. Coarse-grained molecular dynamics simulations, for instance, can be employed to screen vast libraries of peptide sequences to identify those with optimal self-assembly properties. researchgate.net This computational pre-screening significantly reduces the experimental workload and allows researchers to focus on the most promising candidates.

Human-in-the-loop machine learning approaches are also emerging as a powerful tool for predicting and designing peptide hydrogels with high accuracy. By iteratively combining experimental data with machine learning algorithms, it is possible to build predictive models that can guide the de novo design of tetrapeptide sequences with specific hydrogelation capabilities. These advanced computational methods, validated by experimental techniques such as circular dichroism spectroscopy and electron microscopy, will provide unprecedented insights into the structure-function relationships of Glycine, L-valyl-L-prolylglycyl- and its derivatives. tandfonline.com

Development of Novel Biomimetic Materials and Scaffolds Based on Glycine, L-valyl-L-prolylglycyl- Sequences

The ultimate goal of this research is to translate the fundamental knowledge of Glycine, L-valyl-L-prolylglycyl- into tangible biomaterials and scaffolds for clinical applications. The self-assembly of this peptide into hydrogels is a particularly promising area. These hydrogels can serve as three-dimensional scaffolds that mimic the native extracellular matrix, providing a conducive environment for cell growth and tissue regeneration.

By incorporating repeating sequences of Glycine, L-valyl-L-prolylglycyl-, researchers can create elastin-like polypeptides (ELPs) with tunable properties. These ELPs can exhibit lower critical solution temperature (LCST) behavior, meaning they can undergo a phase transition from soluble to insoluble in response to temperature changes. This property is highly advantageous for in-situ gelling applications in drug delivery and tissue engineering.